molecular formula C14H9NO3S B2597072 2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid CAS No. 950114-59-7

2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid

Cat. No. B2597072
CAS RN: 950114-59-7
M. Wt: 271.29
InChI Key: ISOKSHFZZCNJOR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and thiazole rings, the phenyl group, and the carboxylic acid group. The exact arrangement of these groups within the molecule would depend on the specific synthesis method used .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan and thiazole rings, the phenyl group, and the carboxylic acid group. The furan ring, for example, is known to be reactive due to the presence of the oxygen atom, which can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound’s solubility, melting point, and boiling point would also be determined by its molecular structure .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered attention for their antibacterial properties. Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents. These compounds can target both gram-positive and gram-negative bacteria, contributing to the fight against microbial resistance .

Antifungal Potential

Research suggests that furan-containing compounds exhibit antifungal activity. Investigating the effects of 2-(furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid against fungal pathogens could provide valuable insights for drug development .

Anti-Inflammatory Properties

Furans have been explored for their anti-inflammatory effects. Understanding how this compound modulates inflammatory pathways may lead to novel therapeutic strategies for inflammatory diseases .

Anticancer Investigations

Furan derivatives, including 2-(furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid, have shown promise as potential anticancer agents. Researchers are studying their mechanisms of action and efficacy against various cancer cell lines .

Anti-Ulcer Activity

Some furan compounds exhibit anti-ulcer properties. Investigating whether 2-(furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid can protect against gastric ulcers could provide valuable insights for gastroenterology research .

Other Therapeutic Applications

Beyond the mentioned fields, furans have been explored for their diuretic, muscle relaxant, and anti-anxiety effects. While specific studies on 2-(furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid are limited, its unique structure warrants further investigation across various therapeutic areas .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling “2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid” would require appropriate safety precautions. These might include avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. For example, if the compound exhibits interesting biological activity, it could be further studied for potential pharmaceutical applications .

properties

IUPAC Name

2-(furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3S/c16-14(17)12-11(9-5-2-1-3-6-9)15-13(19-12)10-7-4-8-18-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOKSHFZZCNJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid

CAS RN

950114-59-7
Record name 2-(furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid
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